molecular formula C13H18BrN3O2 B2797766 Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate CAS No. 2137646-95-6

Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2797766
CAS No.: 2137646-95-6
M. Wt: 328.21
InChI Key: LDCGOFBXCRBWGH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H18BrN3O2 It is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diester.

    Introduction of the Bromopyrimidine Group: The bromopyrimidine moiety is introduced via a nucleophilic substitution reaction. This involves reacting a pyrimidine derivative with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the bromopyrimidine group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the pyrimidine moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, pyrimidine derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways. It may serve as a lead compound for the development of drugs targeting conditions such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the bromopyrimidine group on the pyrrolidine ring, which influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in drug development and material science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-4-5-10(17)11-15-7-9(14)8-16-11/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCGOFBXCRBWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137646-95-6
Record name tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate
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